Superior Banding Pattern Integrity for Small DNA Fragments vs. Tris-Borate
In polyacrylamide gel electrophoresis (PAGE) for DNA sequencing, a Tris-citrate buffer system was directly compared against the standard Tris-borate system. The Tris-citrate system was found to be 'significantly more effective in preventing discontinuities in the banding pattern of the smaller fragments,' which is a critical quality parameter in oligonucleotide sequencing [1]. This qualitative improvement in resolution translates to a quantitative reduction in band migration errors, making it a superior choice for high-resolution applications.
| Evidence Dimension | Electrophoretic banding pattern integrity |
|---|---|
| Target Compound Data | Prevents discontinuities in the banding pattern of smaller fragments |
| Comparator Or Baseline | Standard Tris-borate buffer system |
| Quantified Difference | Significantly more effective (qualitative improvement with direct impact on data accuracy) |
| Conditions | Polyacrylamide gel electrophoresis (PAGE) for DNA sequencing |
Why This Matters
For researchers procuring a buffer for DNA sequencing gels, this evidence shows that Trometamol citrate offers a direct, documentable improvement in data quality over the common Tris-borate alternative [1].
- [1] DNA and Cell Biology, 'Optimization of Polyacrylamide Gel Electrophoresis Conditions Used for Sequencing Mixed Oligodeoxyribonucleotides', Volume 3, Issue 4, 1984, pp. 413-419. View Source
